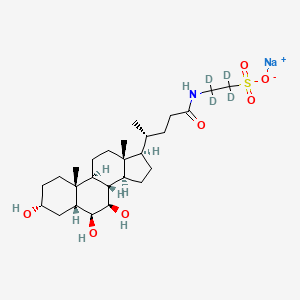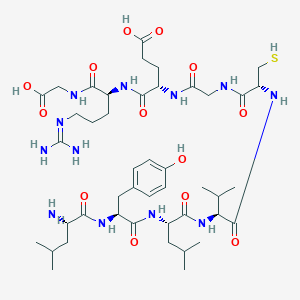
Insulin beta Chain Peptide (15-23)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insulin Beta Chain Peptide (15-23) is a fragment of the insulin molecule, specifically derived from the beta chain of insulin. This peptide is recognized by islet-associated T cells and plays a significant role in autoimmune diabetes research. It is composed of the amino acids Leucine, Tyrosine, Leucine, Valine, Cysteine, Glycine, Glutamic Acid, Arginine, and Glycine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Insulin Beta Chain Peptide (15-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of Insulin Beta Chain Peptide (15-23) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of insulin.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Insulin Beta Chain Peptide (15-23) has several applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modification techniques.
Biology: Plays a role in studying T cell recognition and autoimmune responses in diabetes.
Medicine: Utilized in the development of diagnostic tools and therapeutic strategies for autoimmune diabetes.
Industry: Employed in the production of peptide-based drugs and research reagents
Mécanisme D'action
The mechanism of action of Insulin Beta Chain Peptide (15-23) involves its recognition by islet-associated T cells. This peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. The interaction triggers an immune response, leading to the activation of T cells. This process is crucial in the study of autoimmune diabetes, where the immune system mistakenly targets insulin-producing beta cells .
Comparaison Avec Des Composés Similaires
Insulin B Chain Peptide (9-23): Another fragment of the insulin beta chain, recognized by T cells in autoimmune diabetes.
Hybrid Insulin Peptides: Combinations of insulin fragments with other peptides, used to study T cell responses.
Uniqueness: Insulin Beta Chain Peptide (15-23) is unique due to its specific recognition by islet-associated T cells and its role in autoimmune diabetes research. Unlike other insulin fragments, this peptide has been extensively studied for its ability to stimulate T cells and its potential use in developing therapeutic strategies for diabetes .
Propriétés
Formule moléculaire |
C44H72N12O13S |
|---|---|
Poids moléculaire |
1009.2 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1 |
Clé InChI |
CPSZWYPVFBXING-PVKJLKLCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
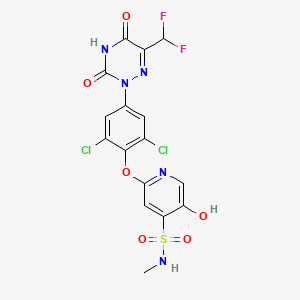

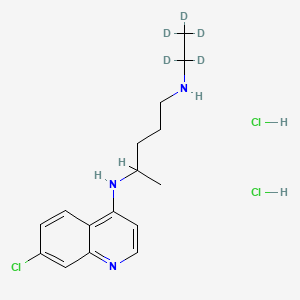

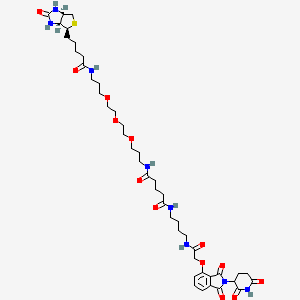
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

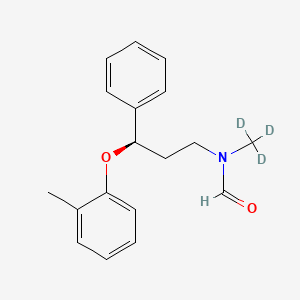



![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
